Cas no 1807136-62-4 (5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid)

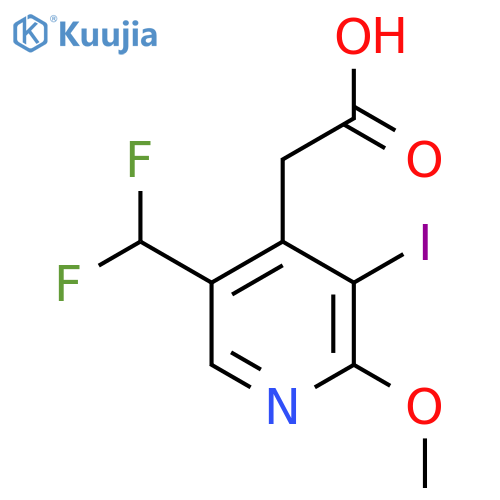

1807136-62-4 structure

商品名:5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid

CAS番号:1807136-62-4

MF:C9H8F2INO3

メガワット:343.06600189209

CID:4892737

5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid

-

- インチ: 1S/C9H8F2INO3/c1-16-9-7(12)4(2-6(14)15)5(3-13-9)8(10)11/h3,8H,2H2,1H3,(H,14,15)

- InChIKey: BFFRXFZQBXJBDL-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=CC(C(F)F)=C1CC(=O)O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 59.4

5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029023515-500mg |

5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid |

1807136-62-4 | 95% | 500mg |

$1,836.65 | 2022-03-31 | |

| Alichem | A029023515-250mg |

5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid |

1807136-62-4 | 95% | 250mg |

$1,048.60 | 2022-03-31 | |

| Alichem | A029023515-1g |

5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid |

1807136-62-4 | 95% | 1g |

$3,126.60 | 2022-03-31 |

5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Ping Tong Food Funct., 2020,11, 628-639

1807136-62-4 (5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid) 関連製品

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 55290-64-7(Dimethipin)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量